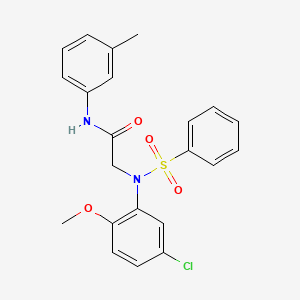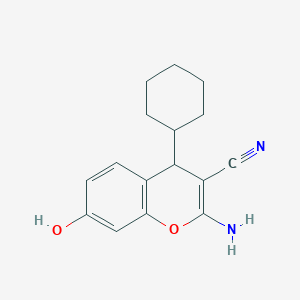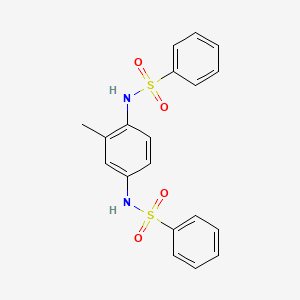![molecular formula C13H14N4O3 B5111690 N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzamide](/img/structure/B5111690.png)
N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzamide, also known as NIPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a nitrobenzamide derivative that is structurally similar to other compounds that have been shown to have biological activity.
作用机制
The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzamide is not fully understood, but it is believed to act as an inhibitor of histone deacetylase (HDAC). HDACs are enzymes that play a role in the regulation of gene expression, and inhibition of HDAC activity has been shown to have anti-cancer effects. N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzamide has also been shown to modulate the activity of other proteins involved in cell signaling pathways.
Biochemical and Physiological Effects
N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer activity, it has been shown to have anti-inflammatory and antioxidant effects. It has also been shown to modulate the activity of neurotransmitters, suggesting its potential as a therapeutic agent for neurological disorders.
实验室实验的优点和局限性
One advantage of using N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzamide in lab experiments is its well-characterized structure and mechanism of action. This makes it a valuable tool for studying the role of HDACs in gene expression and cancer progression. However, like all compounds, N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzamide has limitations. Its solubility in aqueous solutions is limited, which can make it difficult to use in certain experiments. Additionally, its potential toxicity must be carefully considered when using it in vivo.
未来方向
There are many potential future directions for research on N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzamide. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzamide. Additionally, further studies are needed to fully understand the mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzamide and its potential applications in the treatment of neurological disorders. Finally, in vivo studies are needed to assess the safety and efficacy of N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzamide as a therapeutic agent for cancer and other diseases.
Conclusion
In conclusion, N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzamide is a valuable tool for scientific research, particularly in the field of cancer research. Its well-characterized structure and mechanism of action make it a valuable tool for studying the role of HDACs in gene expression and cancer progression. However, its potential toxicity and limited solubility must be carefully considered when using it in experiments. Further research is needed to fully understand the potential applications of N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzamide in the treatment of cancer and neurological disorders.
合成方法
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzamide involves the reaction of 3-(1H-imidazol-1-yl)propylamine with 2-nitrobenzoyl chloride. This reaction results in the formation of N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzamide as a yellow crystalline solid. The purity of the compound can be increased through recrystallization from ethanol.
科学研究应用
N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzamide has been used in a variety of scientific research applications, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro, and in vivo studies have demonstrated its potential as an anti-cancer agent. N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzamide has also been studied for its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c18-13(11-4-1-2-5-12(11)17(19)20)15-6-3-8-16-9-7-14-10-16/h1-2,4-5,7,9-10H,3,6,8H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMMZQQPIRTVFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCCN2C=CN=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5111611.png)
![1-(1-cyclopentyl-4-piperidinyl)-N-[5-methyl-2-(1H-pyrazol-1-yl)benzyl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B5111617.png)
![(1H-benzimidazol-2-ylmethyl){[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}methylamine](/img/structure/B5111621.png)
![N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5111626.png)


![11-[4-(diethylamino)phenyl]-3-(2-furyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5111643.png)
![1-cyclohexyl-4-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4-diazepane](/img/structure/B5111649.png)
![ethyl (5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5111654.png)
![N-(tert-butyl)-3-[(cyclopropylcarbonyl)amino]benzamide](/img/structure/B5111682.png)


![1-methyl-5-[(5-methyl-2-thienyl)methylene]-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5111708.png)
![2-[3-(2-ethoxyphenoxy)propoxy]benzaldehyde](/img/structure/B5111712.png)